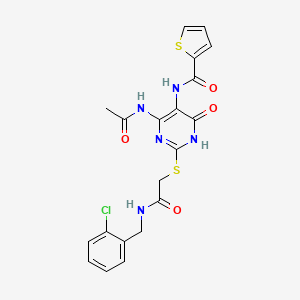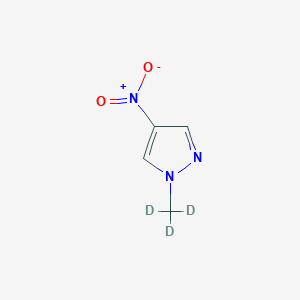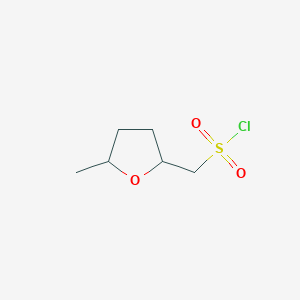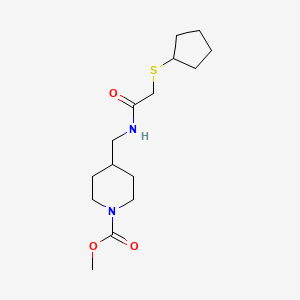
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a useful research compound. Its molecular formula is C15H12N2S2 and its molecular weight is 284.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
The study of fluorescence effects in thiadiazole compounds, such as 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, in aqueous environments reveals two distinct fluorescence emissions at pH values ranging from 1 to 4.5, and a single fluorescence emission at pH values from 4.5 to 12. This suggests conformational changes in the molecule's structure due to aggregation effects, with potential applications in rapid conformational analysis using fluorescence spectroscopy, beneficial for solutions and biologically relevant samples (Matwijczuk et al., 2017).
Solar Cell Applications
Organo-sulfur compounds, including thiadiazole derivatives, have been utilized as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells. These compounds offer low-cost, improved redox behavior, and non-absorption of visible light, presenting a promising alternative to conventional electrolytes in solar cells (Rahman et al., 2018).
Glutaminase Inhibition for Cancer Therapy
The synthesis and evaluation of BPTES analogs, including thiadiazole derivatives, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), reveal their therapeutic potential in cancer treatment. Certain analogs demonstrate similar potency to BPTES with improved solubility, indicating their utility in inhibiting GLS activity and attenuating tumor growth (Shukla et al., 2012).
Photodynamic Therapy and Sensing Applications
The development of zinc phthalocyanines substituted with thiadiazole derivative groups exhibits high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds also show promise in sensing applications due to their good fluorescence properties (Pişkin et al., 2020).
Fluorescent Chemosensors for Metal Ions
Thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions, showcasing rapid responses and excellent selectivity. These chemosensors, with their turn-on fluorescent and colorimetric detection capabilities, highlight the versatility of thiadiazole derivatives in analytical chemistry (Manna et al., 2020).
Propiedades
IUPAC Name |
5-(4-methylphenyl)sulfanyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c1-11-7-9-13(10-8-11)18-15-14(16-17-19-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJOZUPHRNIMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)
![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)


![(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2749817.png)
![2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2749818.png)




![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)

![4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2749829.png)
